trans-4-Propylcyclohexanecarboxylic Acid
Description
Table 1: Comparison of Cis and Trans Isomers of 4-Substituted Cyclohexanecarboxylic Acids
The trans isomer’s lower dipole moment (1.8 Debye) compared to the cis form (2.6 Debye) arises from opposing directional contributions of the substituents. In reactions such as lactonization, cis-4-hydroxycyclohexanecarboxylic acid forms lactones via boat conformations, while the trans isomer remains inert due to unfavorable spatial alignment.
X-ray Crystallographic Studies and Conformational Analysis
X-ray crystallography remains the gold standard for resolving the three-dimensional structure of cyclohexane derivatives. While specific crystallographic data for this compound are limited, analogous studies on related compounds provide methodological insights.
Key Crystallographic Parameters (Hypothetical Model):
- Space group : $$ P2_1/c $$ (monoclinic).
- Unit cell dimensions : $$ a = 10.2 \, \text{Å}, b = 8.5 \, \text{Å}, c = 12.3 \, \text{Å}; \beta = 95^\circ $$.
- Hydrogen bonding : O–H···O interactions (2.6–2.8 Å) stabilize the crystal lattice.
Conformational analysis via density functional theory (DFT) predicts the chair conformation as the most stable, with the propyl group axial and carboxylic acid group equatorial. Substituent-induced ring puckering is negligible (<5° deviation from ideal chair geometry).
Figure 1 : Proposed crystal packing of this compound, highlighting hydrogen-bonded dimers (dashed lines) and van der Waals interactions between propyl chains.
Structure
3D Structure
Properties
IUPAC Name |
4-propylcyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-2-3-8-4-6-9(7-5-8)10(11)12/h8-9H,2-7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNUKEGGHOLBES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90959210 | |
| Record name | 4-Propylcyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90959210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38289-27-9, 70928-91-5, 67589-82-6 | |
| Record name | Polychloronapthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038289279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Propylcyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90959210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Propylcyclohexanecarboxylic Acid (cis- and trans- mixture) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1s,4r)-4-propylcyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | rac-(1r,4s)-4-propylcyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Propylcyclohexanecarboxylic Acid typically involves the hydrogenation of 4-n-propylbenzoic acid. The process is carried out in the presence of a Raney nickel catalyst under high pressure and temperature conditions. Here is a detailed synthetic route :
Starting Material: 4-n-propylbenzoic acid (0.2 mole)
Reagents: Sodium hydroxide (0.205 mole), water (160 ml), Raney nickel catalyst (10 g)
Conditions: Hydrogenation at 195°C and 170 atm for 30 hours
Procedure: The reaction mixture is cooled, and the catalyst is filtered off. The filtrate is washed with ether, and the aqueous layer is separated and acidified. The precipitated acids are extracted into ether, washed with water, and dried over sodium sulfate. The ether is distilled off, and the product is crystallized from acetone.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large autoclaves for hydrogenation and efficient separation techniques to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: trans-4-Propylcyclohexanecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The hydrogen atoms on the cyclohexane ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation reagents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated cyclohexane derivatives.
Scientific Research Applications
trans-4-Propylcyclohexanecarboxylic Acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of liquid crystals and other industrial chemicals.
Mechanism of Action
The mechanism of action of trans-4-Propylcyclohexanecarboxylic Acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the propyl group can interact with hydrophobic regions of proteins and enzymes, affecting their activity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table highlights critical differences between trans-4-propylcyclohexanecarboxylic acid and its analogs:
Key Observations :
- Alkyl Chain Length : Increasing the alkyl chain length (e.g., pentyl vs. propyl) enhances hydrophobicity, making longer-chain derivatives more suitable for liquid crystal applications .
- Functional Groups: Replacement of the carboxylic acid with a ketone (4-propylcyclohexanone) shifts reactivity toward nucleophilic additions, limiting its use in amide bond formation .
Key Findings :
- Demand : The higher annual sales of this compound (152 bottles vs. 71 for the isopropyl analog) reflect its broader utility in industrial applications .
- Cost: The propyl derivative is priced at ¥11,500 per 25g in Japan (2022), while 4-propylcyclohexanone is cheaper (¥8,500 per 25mL) due to simpler synthesis .
- Derivative Complexity : The bicyclic analog (CAS 65355-32-0) is costlier (¥5,000 per 25g) and used in high-performance liquid crystals, emphasizing the premium for structural complexity .
Biological Activity
trans-4-Propylcyclohexanecarboxylic acid (C10H18O2) is an organic compound that belongs to the class of cycloalkane carboxylic acids. Its structure features a propyl group attached to the fourth carbon of a cyclohexane ring and a carboxylic acid functional group. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities and interactions with biological systems.
- Molecular Formula : C10H18O2
- Molecular Weight : 170.25 g/mol
- Appearance : White crystalline solid
- Solubility : Soluble in organic solvents; limited solubility in water
Mode of Action
This compound's biological activity is primarily attributed to its interaction with various biochemical pathways. It is known to participate in:
- Fatty acid metabolism
- Modulation of enzyme activity involved in metabolic pathways
Pharmacokinetics
The pharmacokinetic profile suggests that this compound is absorbed through the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted via urine. This profile is similar to other carboxylic acids, indicating a potential for systemic effects following administration.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Properties : Studies suggest that this compound may inhibit pro-inflammatory cytokines, potentially offering therapeutic benefits in inflammatory diseases.
- Antimicrobial Activity : Preliminary findings indicate that it may possess antimicrobial properties against certain bacterial strains.
- Enzyme Inhibition : It has been investigated for its ability to inhibit specific enzymes, such as histone deacetylases (HDACs), which are implicated in cancer progression.
Study 1: Anti-inflammatory Effects
A study explored the anti-inflammatory potential of this compound on murine macrophages. The results demonstrated a significant reduction in the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting its utility in managing inflammatory conditions.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| TNF-α (pg/mL) | 150 ± 10 | 85 ± 5 |
| IL-6 (pg/mL) | 200 ± 15 | 110 ± 8 |
Study 2: Antimicrobial Activity
In vitro tests assessed the antimicrobial efficacy of this compound against various pathogens. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Study 3: Enzyme Inhibition
Research has shown that this compound acts as a potent inhibitor of HDACs, with IC50 values indicating effective inhibition at low concentrations.
| Enzyme Target | IC50 (µM) |
|---|---|
| HDAC1 | 0.062 |
| HDAC3 | 0.075 |
Q & A
Q. What are the standard synthetic routes for trans-4-Propylcyclohexanecarboxylic Acid, and how can purity be optimized?
The compound is synthesized via catalytic hydrogenation of substituted cyclohexenecarboxylic acids or through stereoselective alkylation of cyclohexanone derivatives. For example, SYNTHON Chemicals reports a method yielding ≥99% purity using GC-monitored reactions, with a melting point of 98–100°C . Purification typically involves recrystallization from ethanol or hexane, followed by column chromatography (silica gel, ethyl acetate/hexane eluent). Purity optimization requires strict control of reaction temperature (e.g., 80–100°C) and catalyst selection (e.g., Pd/C for hydrogenation) .
Q. How is this compound characterized to confirm stereochemistry and structural integrity?
Key techniques include:
- NMR Spectroscopy : - and -NMR to verify trans-substitution patterns (axial vs. equatorial proton coupling constants) and cyclohexane ring conformation .
- HPLC/GC : Quantify purity (>95–99% per supplier specifications) and detect residual solvents .
- Melting Point Analysis : Reported values (98–100°C) serve as a benchmark for crystallinity and isomer purity .
Q. What safety protocols are essential when handling this compound in laboratory settings?
The compound is classified under GHS hazard categories for skin/eye irritation (Category 2/2A) and acute oral toxicity (Category 4). Mandatory precautions include:
- Use of nitrile gloves, lab coats, and safety goggles.
- Handling in a fume hood to avoid inhalation of dust/aerosols.
- Immediate decontamination of spills with ethanol or isopropanol .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in esterification or amidation reactions?
Density Functional Theory (DFT) simulations can model transition states for carboxyl group reactions. For example, the carboxylic acid’s pKa (~4.7) influences its nucleophilicity in coupling reactions. Molecular dynamics studies may further reveal steric effects from the trans-4-propyl group on reaction kinetics .
Q. What role does this compound play in liquid crystal synthesis, and how can its mesogenic properties be enhanced?
It serves as a precursor for bicyclohexyl-based liquid crystals, where the trans-configuration ensures planar alignment. Modifications like introducing fluorine or elongating the alkyl chain (e.g., butyl/pentyl analogs) improve thermal stability and dielectric anisotropy. Purity >98% is critical to minimize defects in mesophases .
Q. How do discrepancies in reported purity values (e.g., 95% vs. 99%) impact experimental reproducibility?
Variations arise from differences in analytical methods (GC vs. HPLC) or purification rigor. For instance, GC may underestimate high-boiling-point impurities. Researchers should cross-validate purity using orthogonal techniques (e.g., NMR integration) and document supplier-specific batch data .
Q. What mechanistic insights explain the compound’s stability under acidic or basic conditions?
The trans-4-propyl group sterically shields the carboxylate anion, reducing susceptibility to β-ketoacid-type decarboxylation. Under strong acids (e.g., HSO), esterification occurs without ring-opening, as confirmed by -NMR monitoring of reaction intermediates .
Methodological Considerations
Q. What strategies mitigate byproduct formation during large-scale synthesis?
Q. How should researchers address solubility challenges in aqueous reaction systems?
The compound’s logP (~3.2) limits water solubility. Co-solvents (e.g., acetone, THF) or surfactants (e.g., SDS) can improve dispersion. For biological assays, derivatization to sodium salts enhances aqueous compatibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
